molecular formula C16H12O4Si B14706671 Silane, tetra-2-furanyl- CAS No. 20026-17-9

Silane, tetra-2-furanyl-

Cat. No.: B14706671
CAS No.: 20026-17-9
M. Wt: 296.35 g/mol
InChI Key: CXIRYLAUBXNUBV-UHFFFAOYSA-N
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Description

Silane, tetra-2-furanyl- is an organosilicon compound characterized by the presence of four furan rings attached to a central silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Silane, tetra-2-furanyl- can be synthesized through the reaction of silicon tetrachloride with furan in the presence of a base. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon tetrachloride. The general reaction scheme is as follows:

SiCl4+4C4H4OSi(C4H3O)4+4HCl\text{SiCl}_4 + 4 \text{C}_4\text{H}_4\text{O} \rightarrow \text{Si(C}_4\text{H}_3\text{O})_4 + 4 \text{HCl} SiCl4​+4C4​H4​O→Si(C4​H3​O)4​+4HCl

The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction.

Industrial Production Methods

Industrial production of silane, tetra-2-furanyl- involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Silane, tetra-2-furanyl- undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form silane derivatives with partially or fully hydrogenated furan rings.

    Substitution: The furan rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone. The reactions are typically carried out under mild conditions to prevent over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Substitution reactions often involve electrophilic reagents such as halogens or alkylating agents, and are carried out in the presence of a catalyst or under acidic conditions.

Major Products Formed

    Oxidation: Furanones, hydroxylated furans.

    Reduction: Partially or fully hydrogenated silane derivatives.

    Substitution: Halogenated or alkylated silane derivatives.

Scientific Research Applications

Silane, tetra-2-furanyl- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biologically active molecules.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of novel anticancer drugs.

    Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and composites, due to its unique structural properties.

Mechanism of Action

The mechanism by which silane, tetra-2-furanyl- exerts its effects involves the interaction of the furan rings with various molecular targets. The furan rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which can influence the compound’s reactivity and binding affinity. The silicon atom can also form covalent bonds with other elements, further enhancing the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    Silane (SiH₄): A simple silane compound with four hydrogen atoms attached to silicon.

    Tetrasilane (Si₄H₁₀): A silane compound with a chain of four silicon atoms.

    Phenylsilane (C₆H₅SiH₃): A silane compound with a phenyl group attached to silicon.

Uniqueness

Silane, tetra-2-furanyl- is unique due to the presence of four furan rings, which impart distinct electronic and steric properties. This makes it more versatile in terms of reactivity and potential applications compared to simpler silane compounds. The furan rings also provide additional sites for functionalization, allowing for the synthesis of a wide range of derivatives with tailored properties.

Properties

CAS No.

20026-17-9

Molecular Formula

C16H12O4Si

Molecular Weight

296.35 g/mol

IUPAC Name

tetrakis(furan-2-yl)silane

InChI

InChI=1S/C16H12O4Si/c1-5-13(17-9-1)21(14-6-2-10-18-14,15-7-3-11-19-15)16-8-4-12-20-16/h1-12H

InChI Key

CXIRYLAUBXNUBV-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)[Si](C2=CC=CO2)(C3=CC=CO3)C4=CC=CO4

Origin of Product

United States

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